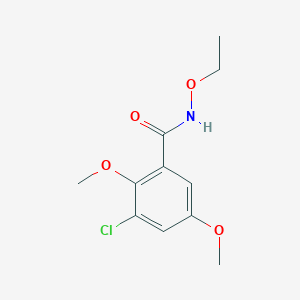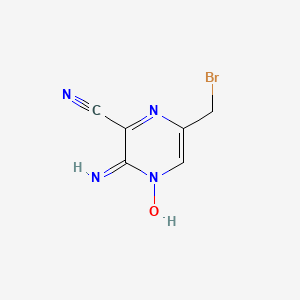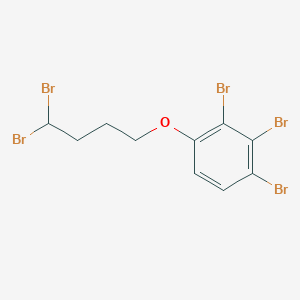
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is a brominated organic compound characterized by the presence of multiple bromine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2,3-tribromobenzene with 4,4-dibromobutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and better control over reaction conditions. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures (above 100°C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Carboxylic acids.
Reduction: Less brominated derivatives.
Applications De Recherche Scientifique
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Tribromobenzene: A simpler brominated benzene derivative with three bromine atoms.
1,2,4-Tribromobenzene: Another isomer of tribromobenzene with different bromine atom positions.
1,3,5-Tribromobenzene: An isomer with a symmetrical arrangement of bromine atoms.
Uniqueness
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is unique due to the presence of an additional butoxy group with bromine atoms, which imparts distinct chemical properties and reactivity compared to simpler tribromobenzene derivatives. This structural complexity allows for a wider range of applications and interactions in various chemical and biological systems .
Propriétés
Numéro CAS |
66500-91-2 |
|---|---|
Formule moléculaire |
C10H9Br5O |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
1,2,3-tribromo-4-(4,4-dibromobutoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c11-6-3-4-7(10(15)9(6)14)16-5-1-2-8(12)13/h3-4,8H,1-2,5H2 |
Clé InChI |
POKFMCNMGXNOEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCCCC(Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
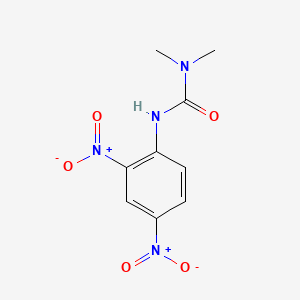

selanium bromide](/img/structure/B14467233.png)

![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
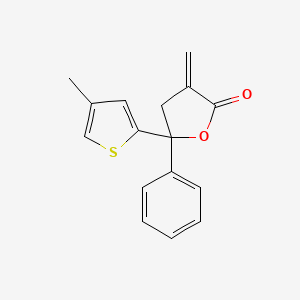
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
